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[D-Trp7,9,10]-Substance P

Cat. No.: B013178
M. Wt: 1588.9 g/mol
InChI Key: ZDXXOQXJCDHSRG-GGDSLUOHSA-N
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Description

Contextualizing Substance P Analogues in Neuropeptide Research

Substance P, an eleven-amino-acid peptide, is a member of the tachykinin family and a primary ligand for the neurokinin-1 (NK1) receptor. dcchemicals.com Tachykinins are involved in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. biorbyt.com To probe the function of Substance P and its receptors, researchers have synthesized numerous analogues. These modifications often involve the substitution of L-amino acids with their D-isomers to alter the peptide's conformation, stability, and receptor-binding properties. nih.govekb.eg The introduction of D-amino acids, for instance, has been a key strategy in the development of antagonists from agonist parent peptides. ekb.eg

Historical Perspective on Tachykinin Receptor Antagonists

The quest for effective and selective tachykinin receptor antagonists has been a long-standing endeavor in pharmacology. Early research focused on creating peptide-based antagonists by modifying the structure of Substance P itself. The substitution of specific amino acid residues with D-isomers, particularly in the C-terminal region, proved to be a fruitful approach. nih.gov These early peptide antagonists, including various [D-Trp]-substituted analogues, were crucial for the initial characterization of tachykinin receptor subtypes and their physiological roles. nih.govnih.gov While many of these first-generation peptide antagonists had limitations, such as partial agonist activity or lack of specificity, they paved the way for the development of more refined molecular tools and, eventually, non-peptide antagonists with clinical applications. nih.gov

Significance of [D-Trp7,9,10]-Substance P as a Molecular Tool for Research

This compound has emerged as a significant molecular tool due to its specific inhibitory action on G protein signaling pathways. Current time information in Bangalore, IN. Unlike broader spectrum antagonists, this compound exhibits selectivity in its mechanism of action. It has been identified as an inhibitor of Gαq/11 protein activation by M1 muscarinic acetylcholine (B1216132) receptors, while not affecting Gi/o activation by M2 acetylcholine receptors. Current time information in Bangalore, IN. This selectivity allows researchers to dissect the specific roles of Gαq/11-mediated signaling in various cellular and physiological contexts. Its utility is highlighted in studies investigating the molecular underpinnings of conditions like drug-induced behavioral changes. ibs.re.kr

A key application of this compound has been in the study of methamphetamine-induced behavioral sensitization. Research has shown that repeated administration of this compound can significantly reduce the behavioral sensitization to methamphetamine in mice. ibs.re.kr Furthermore, it has been demonstrated to decrease the striatal dopamine (B1211576) levels associated with this sensitization, providing concrete evidence of its ability to modulate critical neurochemical pathways. ibs.re.kr

The following table summarizes the key findings from a study investigating the effects of this compound on methamphetamine-induced behavioral sensitization in mice.

Parameter Effect of this compound Treatment Significance
Methamphetamine-Induced Behavioral Sensitization Significantly reducedp < 0.001
Striatal Dopamine Level (in response to METH) Significantly reducedp < 0.001
Striatal Tyrosine Hydroxylase Expression No significant effectNot applicable
Data from a study on the role of striatal Gαq/11 protein in methamphetamine-induced behavioral sensitization in mice. ibs.re.kr

It is important to note that while this compound is a valuable research tool, its application is strictly for in vitro and in vivo research purposes and not for human or veterinary use. ibs.re.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H105N21O13S B013178 [D-Trp7,9,10]-Substance P

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H105N21O13S/c1-114-37-32-56(68(84)103)91-72(107)61(39-46-42-88-53-22-8-5-18-49(46)53)98-74(109)63(41-48-44-90-55-24-10-7-20-51(48)55)97-71(106)60(38-45-16-3-2-4-17-45)95-73(108)62(40-47-43-89-54-23-9-6-19-50(47)54)96-70(105)57(28-30-66(82)101)92-69(104)58(29-31-67(83)102)93-75(110)65-27-15-36-100(65)78(113)59(25-11-12-33-80)94-76(111)64-26-14-35-99(64)77(112)52(81)21-13-34-87-79(85)86/h2-10,16-20,22-24,42-44,52,56-65,88-90H,11-15,21,25-41,80-81H2,1H3,(H2,82,101)(H2,83,102)(H2,84,103)(H,91,107)(H,92,104)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,106)(H,98,109)(H4,85,86,87)/t52-,56-,57-,58-,59-,60-,61+,62+,63+,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXXOQXJCDHSRG-GGDSLUOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H105N21O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Intracellular Signaling Mechanisms Mediated by D Trp7,9,10 Substance P

G-Protein Coupled Receptor (GPCR) Signaling Pathways

[D-Trp7,9,10]-Substance P primarily exerts its effects by interfering with the activation of specific G-proteins, which are crucial intermediaries in GPCR signaling. tocris.com This selective inhibition allows for the dissection of complex signaling networks within the cell.

Effects on Phospholipase C (PLC) Activity and Inositol (B14025) Phosphate (B84403) Formation

Research has demonstrated that this compound can inhibit the activation of the Gq/11 family of G-proteins. tocris.com This family of proteins is responsible for activating Phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

By blocking Gq/11 activation, this compound effectively prevents the subsequent activation of PLC. This inhibitory action has been observed in various cell types. For instance, in cardiac myocytes, this compound, also referred to as GP antagonist-2A, completely abolished Angiotensin II-stimulated induction of sis-inducing factor (SIF) and STAT3 tyrosine phosphorylation, effects that are dependent on PLC activity. Similarly, studies on the human orphan receptor BRS-3 showed that related substance P antagonists could inhibit the activation of this receptor, which is known to increase phospholipase C activity and generate inositol phosphates. nih.gov

The inhibition of PLC leads to a reduction in the formation of inositol phosphates, including IP3. nih.gov This has been demonstrated in studies where related substance P antagonists were shown to block bombesin-stimulated inositol phosphate formation in human nonpigmented ciliary epithelium cells. arvojournals.org

Table 1: Effect of this compound on PLC-mediated Signaling

Cell Type/SystemStimulusObserved Effect of this compound (or related antagonists)Reference
Cardiac MyocytesAngiotensin IIAbolished SIF induction and STAT3 tyrosine phosphorylation
Human Nonpigmented Ciliary EpitheliumBombesin (B8815690)Inhibited inositol phosphate formation arvojournals.org
Human NeutrophilsSubstance PAbolished O2- production and increases in [Ca2+]i (by related antagonists) nih.gov
hBRS-3 transfected cellsAgonistInhibited receptor activation and subsequent IP formation nih.gov

Regulation of Intracellular Calcium ([Ca2+]i) Dynamics

A primary consequence of reduced IP3 formation is the altered regulation of intracellular calcium ([Ca2+]i) levels. nih.gov IP3 typically binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. By inhibiting the Gq/11-PLC-IP3 pathway, this compound can prevent these transient increases in intracellular calcium. acs.org

In human neutrophils, substance P induces a biphasic increase in [Ca2+]i, which is abolished by tachykinin NK1 receptor antagonists, indicating the involvement of this pathway. nih.gov Furthermore, in CB2-expressing U2OS cells, the Gq blocker d-[Trp7,9,10]-substance P significantly reduced the increase in intracellular calcium induced by the cannabinoid agonist 2-AG. acs.org This compound was also used to inhibit Gαq-mediated intracellular calcium release in PC12 cells. nih.gov

It is important to note that some studies using other substance P analogs have shown an ability to induce a rise in intracellular calcium, but this was suggested to be a receptor-independent mechanism due to the amphiphilic nature of the peptides allowing direct interaction with intracellular proteins. nih.gov

Adenylyl Cyclase and Cyclic AMP (cAMP) Pathway Modulation

The influence of this compound on the adenylyl cyclase and cyclic AMP (cAMP) pathway is characterized by its selectivity. This compound has been shown to not inhibit the activation of Gi/o proteins. tocris.com Gi proteins are responsible for inhibiting adenylyl cyclase, the enzyme that produces cAMP. Therefore, this compound does not directly interfere with signaling pathways that lead to a decrease in cAMP levels through Gi activation.

Conversely, Gs proteins activate adenylyl cyclase, leading to an increase in cAMP. While this compound's primary action is on Gq/11, the broader effects of substance P and its antagonists on cAMP are complex. Substance P itself can enhance forskolin-stimulated cAMP production. wjgnet.com However, research focusing on this compound highlights its specificity for the Gq/11 pathway, with a lack of inhibitory effect on Gi/o-mediated signaling. tocris.com

Tyrosine Kinase Activation Pathways

The signaling cascades initiated by GPCRs can cross-talk with tyrosine kinase pathways. This compound, by inhibiting Gq/11, can indirectly affect downstream tyrosine kinase activation. For example, in cardiac myocytes, the inhibition of Gq/11 by this antagonist prevented Angiotensin II-stimulated tyrosine phosphorylation of STAT3.

Furthermore, studies on the bombesin receptor subtype 3 (BRS-3) have shown that its activation leads to the tyrosine phosphorylation of p125(FAK). nih.gov Related substance P antagonists were found to inhibit the activation of the hBRS-3 receptor, suggesting an indirect role in modulating this tyrosine kinase-dependent event. nih.gov

Interactions with Other Second Messenger Systems

The primary mechanism of this compound involves the Gq/11-PLC pathway, which generates the second messengers IP3 and DAG. nih.gov By inhibiting this initial step, the compound prevents the downstream effects mediated by these molecules. The reduction in IP3 directly impacts calcium signaling. acs.org The corresponding lack of DAG production would, in turn, prevent the activation of protein kinase C (PKC), another key component of this signaling cascade. nih.gov

Research on substance P-induced superoxide (B77818) production in human neutrophils illustrates this interplay. The process is dependent on the tachykinin NK1 receptor and G-protein-linked IP3 formation, leading to a transient increase in intracellular calcium, which is the main signal for superoxide production. nih.gov Inhibitors of this pathway, including related substance P antagonists, effectively block this response. nih.gov

Pharmacological and Biological Activities of D Trp7,9,10 Substance P in Experimental Models

Central Nervous System (CNS) Activities

[D-Trp7,9,10]-Substance P has been investigated for its effects on the central nervous system, where it primarily acts as an inhibitor of specific G protein signaling pathways. researchgate.netnih.gov

Research using mouse models has elucidated the role of this compound in modulating behavioral responses, particularly in the context of psychostimulant-induced hyperactivity. In studies investigating methamphetamine (METH)-induced behavioral sensitization, this compound has shown significant inhibitory effects.

When administered alone, this compound did not produce any discernible effect on the locomotor activity of mice. umbalk.org However, when repeatedly administered prior to METH treatments, it significantly attenuated the development of behavioral sensitization, a phenomenon characterized by progressive and enduring locomotor hyperactivity. umbalk.orgnih.gov This inhibitory effect on METH-induced hyperlocomotion was observed to persist even after a period of drug abstinence. umbalk.org

Experimental ModelCompoundObservationOutcome
MiceThis compound (alone)No significant effect on locomotor activity.Neutral effect on baseline behavior.
MiceThis compound + Methamphetamine (repeated treatment)Significantly reduced METH-induced locomotor hyperactivity (behavioral sensitization).Attenuation of psychostimulant effects.
MiceThis compound + Methamphetamine (challenge after abstinence)Diminished METH-induced locomotor hyperactivity.Long-lasting inhibitory effect.

Data sourced from studies on methamphetamine-induced behavioral sensitization in mice. umbalk.org

While other tachykinin antagonists, such as [D-Pro4, D-Trp7,9,10]substance P 4-11, have been shown to reduce the behavioral responses associated with naloxone-induced morphine withdrawal in guinea pigs, a direct experimental link for this compound is not established in the available literature. nih.gov The general involvement of Substance P pathways in opioid withdrawal suggests this as a potential area for investigation, but specific studies focusing on the [D-Trp7,9,10] analog are currently lacking. nih.govresearchgate.net

This compound has been identified as a specific inhibitor of Gαq/11 protein signaling. umbalk.orgnih.gov Its mechanism involves blocking the activation of Gq/11 by M1 muscarinic acetylcholine (B1216132) receptors, without affecting the Gi/o activation by M2 acetylcholine receptors. researchgate.net This selectivity points to a precise role in modulating specific neurotransmitter pathways.

In line with this, studies have demonstrated that repeated intrastriatal injections of this compound significantly reduce the release of dopamine (B1211576) (DA) in the striatum of mice undergoing METH-induced sensitization. umbalk.orgnih.gov However, the compound alone does not alter baseline striatal DA levels, indicating its effect is prominent under conditions of stimulated Gαq/11 protein activity. umbalk.org

SystemCompoundMechanism/EffectTarget
G-Protein SignalingThis compoundInhibits activation of Gq/11.M1 Muscarinic Acetylcholine Receptors
G-Protein SignalingThis compoundDoes not inhibit activation of Gi/o.M2 Muscarinic Acetylcholine Receptors
Mouse StriatumThis compound (repeated treatment with METH)Reduced striatal dopamine (DA) release.Dopaminergic System
Mouse StriatumThis compound (alone)No effect on baseline dopamine (DA) level.Dopaminergic System

This table summarizes the known regulatory effects of this compound on specific neurotransmitter signaling pathways. umbalk.orgresearchgate.netnih.gov

Influence on Opioid Withdrawal Syndrome

Peripheral System Activities

The peripheral actions of Substance P are extensive, including effects on smooth muscle and inflammation. nih.gov The activities of its analog, this compound, are less characterized in these areas.

There is a notable lack of specific research detailing the effects of this compound on smooth muscle contraction in commonly studied preparations such as the guinea-pig ileum, rat uterus, and rat colon. While numerous studies have characterized the activity of other Substance P antagonists in these tissues, showing a range of antagonist and partial agonist activities, data pertaining specifically to the [D-Trp7,9,10] analog is not present in the reviewed scientific literature. nih.govnih.govnih.govnih.gov

Substance P is a primary mediator of neurogenic inflammation, a process involving vasodilation, plasma extravasation, and immune cell modulation initiated by the release of neuropeptides from sensory nerve endings. nih.gov Antagonists of the Substance P receptor (NK-1 receptor) are therefore of significant interest in studying and potentially mitigating this type of inflammation.

Although specific experimental models testing the direct effect of this compound on neurogenic inflammation were not found, a closely related analog, [D-Pro4,D-Trp7,9,10]-SP(4-11), has been shown to potently inhibit carrageenan-induced acute joint inflammation in rats, suggesting a strong anti-inflammatory potential for this class of compounds. The general function of this compound as a Substance P analog implies a likely role in modulating inflammatory processes, though this requires direct experimental verification.

Methodological Approaches in D Trp7,9,10 Substance P Research

In Vitro Experimental Systems

In vitro methodologies are fundamental for characterizing the interactions of [D-Trp7,9,10]-Substance P at the molecular and cellular levels. These systems allow for controlled investigation of the compound's binding affinities, functional activities, and effects on cellular signaling pathways.

Receptor Binding Assays and Competition Studies

Receptor binding assays are crucial for determining the affinity and selectivity of this compound for its target receptors. Competition studies, a common type of binding assay, are used to assess how this analog competes with other ligands for binding to specific receptors.

Research has shown that [D-Pro4,D-Trp7,9,10]-Substance P-(4-11) demonstrates a higher affinity for the neuromedin B (NMB) receptor subtype compared to the gastrin-releasing peptide (GRP) receptor subtype. capes.gov.brnih.gov In studies using rat glioblastoma C-6 cells, which express NMB-preferring bombesin (B8815690) (Bn) receptors, this analog was one of two antagonists that showed a higher affinity for the NMB subtype. capes.gov.brnih.gov Specifically, the binding of 125I-[D-Tyr0]NMB to C-6 cells was effectively inhibited by Bn receptor agonists and antagonists. capes.gov.brnih.gov

Furthermore, investigations into the human orphan receptor, bombesin receptor subtype 3 (hBRS-3), revealed that while no high-affinity bombesin receptor antagonists had high affinity for the hBRS-3 receptor, [D-Pro4,D-Trp7,9,10]substance P-(4-11) was one of two low-affinity antagonists for GRP and NMB receptors that could inhibit hBRS-3 receptor activation. nih.gov

Cell Culture Models for Functional Characterization

Cell culture models are indispensable for understanding the functional consequences of this compound binding to its receptors. Various cell lines are utilized to study its effects on intracellular signaling pathways and cellular responses.

BALB 3T3 cells: These mouse embryo fibroblast cells are used to study the signaling properties of receptors that interact with this compound. For instance, hBRS-3-transfected BALB 3T3 cells have been instrumental in defining the intracellular signaling properties of this receptor. nih.gov Studies have examined the ability of various bombesin receptor agonists and antagonists, including [D-Pro4,D-Trp7,9,10]substance P-(4-11), to alter cellular function in these cells. nih.gov This analog was found to inhibit the activation of the hBRS-3 receptor. nih.gov

NCI-H1299 cells: This human non-small cell lung cancer cell line is another valuable model for studying the effects of this compound. Similar to BALB 3T3 cells, NCI-H1299 cells transfected with hBRS-3 have been used to investigate the functional activity of this receptor. nih.gov In these cells, [D-Pro4,D-Trp7,9,10]substance P-(4-11) was shown to inhibit hBRS-3 receptor activation. nih.gov

C-6 Glioblastoma cells: The rat glioblastoma C-6 cell line is particularly useful for studying NMB-preferring bombesin receptors. capes.gov.brnih.gov Research has demonstrated that these cells possess functional NMB-preferring Bn receptors, and the interaction of bombesin-related peptides with these receptors is consistent with what is observed in other tissues. capes.gov.brnih.gov In C-6 cells, [D-Pro4,D-Trp7,9,10] substance P-(4-11) displayed a higher affinity for the NMB receptor subtype. capes.gov.brnih.gov

NG 108-15 cells: This hybrid cell line, derived from mouse neuroblastoma and rat glioma, is a well-established model for studying neuronal signal transduction. In NG 108-15 cells, Substance P can induce the opening of a cation permeability. researchgate.net Studies have investigated the effects of various Substance P derivatives on these cells, providing insights into the molecular mechanisms of receptor activation and ion channel modulation. researchgate.net

Tissue Organ Bath Preparations

Tissue organ bath preparations allow for the study of the physiological effects of this compound on isolated tissues, such as smooth muscle. This ex vivo technique provides a bridge between molecular-level interactions and whole-organism responses.

In studies using the isolated perfused rabbit ear, a Substance P analog, [D-Pro2, D-Trp7,9]-substance P, was shown to cause a dose-dependent reduction in venous outflow, an effect largely attributed to histamine (B1213489) release. nih.gov Similarly, in the guinea-pig isolated taenia coli, this analog was found to be a competitive Substance P antagonist with histamine-releasing properties. nih.gov Furthermore, research on guinea pig lung parenchymal strips has shown that the contractile activity of Substance P is controlled by a neutral endopeptidase-like enzyme. jci.org The use of antagonists like [D-Arg1, D-Trp7,9, Leu11]-Substance P (Spantide) in organ bath experiments helps to elucidate the role of specific receptors in mediating these contractile responses. mu-pleven.bgumbalk.org

In Vivo Animal Models

In vivo animal models are essential for assessing the systemic effects and behavioral responses to this compound in a living organism. These studies provide a more comprehensive understanding of the compound's physiological and pharmacological profile.

Behavioral Pharmacology Studies

Behavioral pharmacology studies investigate the effects of this compound on the behavior of animals. These studies are particularly relevant for understanding the role of this compound in processes such as nociception and motor function.

In one study, the intrathecal administration of several Substance P analogs, including [D-Trp7,9]-substance P, was examined in different species. nih.gov While high doses of these analogs produced paraplegia in rats, they were devoid of such effects in mice, guinea pigs, and rabbits, highlighting significant species differences in neurotoxic responses. nih.gov This suggests that the rat may be a particularly sensitive species for the paraplegic effects of neurokinin antagonists. nih.gov

Physiological Parameter Assessment in Live Organisms

This area of research focuses on measuring the physiological changes induced by this compound in live animals. This can include the assessment of cardiovascular parameters, respiratory function, and other physiological responses.

For example, the intrathecal administration of [D-Trp7,9]-substance P and other analogs in rats led to irreversible flaccid paralysis of the hind limbs at specific doses. nih.gov In contrast, the same analogs did not produce these effects in guinea pigs or rabbits, even at higher doses. nih.gov Such studies are critical for understanding the systemic physiological consequences of administering these compounds.

Biochemical and Molecular Techniques

Research into this compound primarily involves its application as a tool to probe and modulate cellular signaling cascades. The following subsections detail the key experimental approaches used to characterize its biochemical profile.

The functional antagonism of this compound and its fragments is frequently assessed by measuring their impact on the generation of second messengers like inositol (B14025) phosphates (IP) and the mobilization of intracellular calcium ([Ca2+]i). These pathways are critically linked to the activation of Gq/11 protein-coupled receptors, such as the neurokinin-1 (NK1) receptor.

A key fragment, [D-Pro4, D-Trp7,9,10]-SP(4-11), has been extensively studied for its effects on this pathway. In preparations of guinea-pig ileum longitudinal muscle, tachykinins like substance P and kassinin (B1630603) stimulate the hydrolysis of inositol phospholipids, leading to the accumulation of inositol phosphates. nih.gov Research showed that [D-Pro4, D-Trp7,9,10]-SP(4-11) competitively antagonized the increase in inositol phospholipid hydrolysis induced by the selective NK1-receptor agonist, substance P methyl ester. nih.gov However, it did not significantly affect the response triggered by an NK3-receptor agonist, senktide, demonstrating a degree of receptor selectivity. nih.gov

Further investigation in strips of longitudinal muscle from the guinea-pig small intestine revealed that [D-Pro4, D-Trp7,9,10] substance P-(4-11) inhibited the accumulation of inositol phosphates not only by tachykinins but also by histamine. nih.gov This suggests that its antagonistic action may not be entirely exclusive to tachykinin receptors and could involve other cellular sites. nih.gov

The compound has also been used to study other receptor systems. For instance, the human bombesin receptor subtype 3 (hBRS-3), when activated, stimulates a significant increase in [3H]inositol phosphate (B84403) formation and a rise in intracellular calcium. nih.gov [D-Pro4,D-Trp7,9,10]substance P-(4-11) was identified as a low-affinity antagonist capable of inhibiting this hBRS-3 receptor activation. nih.gov

Table 1: Effect of [D-Pro4, D-Trp7,9,10]-SP(4-11) on Inositol Phosphate (IP) Accumulation

PreparationAgonistEffect of [D-Pro4, D-Trp7,9,10]-SP(4-11)Reference
Guinea-pig ileum longitudinal muscleSubstance P methyl ester (NK1 agonist)Competitive antagonism nih.gov
Guinea-pig ileum longitudinal muscleSenktide (NK3 agonist)No significant effect nih.gov
Guinea-pig small intestine muscleSubstance P / KassininInhibition nih.gov
Guinea-pig small intestine muscleHistamineInhibition nih.gov
hBRS-3-transfected cellsBn receptor agonistInhibition nih.gov

This compound is utilized in research to block signaling pathways that lead to protein phosphorylation, a key event in cellular activation. It is known to be an inhibitor of Gq/11 protein activation. bio-techne.com This function is crucial, as Gq/11 proteins activate phospholipase C, which in turn initiates cascades leading to the activation of protein kinases.

In one study, this compound was used as a chemical inhibitor of Gq/11 to investigate the signaling pathways responsible for the phosphorylation of extracellular signal-regulated kinases (ERK1/2). While the study did not observe a significant reduction in the specific ERK phosphorylation event being examined, its use underscores its role as a tool to dissect G-protein-specific pathways.

Furthermore, the related antagonist [D-Pro4,D-Trp7,9,10]substance P-(4-11) was shown to inhibit the activation of the human orphan receptor BRS-3. nih.gov Activation of this receptor is coupled to the tyrosine phosphorylation of the focal adhesion kinase p125(FAK). nih.gov By inhibiting the receptor, the antagonist effectively blocks this downstream phosphorylation event. nih.gov

The primary application of this compound in research is as a selective molecular tool for dissecting G-protein signaling pathways in various biochemical assays. Its ability to discriminate between different G-protein families makes it valuable for identifying the specific pathways activated by different receptors.

This compound is characterized as an analog that specifically inhibits the activation of Gq/11 proteins by M1 muscarinic acetylcholine (B1216132) (ACh) receptors, while not affecting the activation of Gi/o proteins by M2 ACh receptors. bio-techne.com This selectivity allows researchers to isolate and study Gq/11-mediated events.

The C-terminal fragment, [D-Pro4, D-Trp7,9,10]-SP(4-11), has been employed as a tachykinin antagonist to help classify receptor subtypes in various smooth muscle tissues. nih.gov For example, it produced parallel shifts in the log dose-response curves of several tachykinins in guinea-pig ileum and rat colon, indicating competitive antagonism. nih.gov However, its lack of effect in the guinea-pig bladder at high concentrations suggested tissue-specific receptor populations or properties. nih.gov This differential antagonism across tissues is a key characteristic explored in pharmacological profiling. nih.gov

Table 2: Application of this compound and its Fragments as a Molecular Tool

CompoundApplicationTarget Pathway/ReceptorFindingReference
This compoundSelective G-protein inhibitorGq/11 (via M1 AChR)Inhibits Gq/11 activation bio-techne.com
This compoundSelective G-protein inhibitorGi/o (via M2 AChR)Does not inhibit Gi/o activation bio-techne.com
[D-Pro4, D-Trp7,9,10]-SP(4-11)Tachykinin receptor antagonistNK1 ReceptorCompetitively antagonizes tachykinin-induced responses nih.govnih.gov
[D-Pro4, D-Trp7,9,10]-SP(4-11)Bombesin receptor antagonisthBRS-3 ReceptorLow-affinity inhibition of receptor activation nih.gov

Therapeutic and Research Implications of D Trp7,9,10 Substance P

Contribution to the Understanding of Tachykinin System Pathophysiology

The study of [D-Trp7,9,10]-Substance P and related analogues has been instrumental in elucidating the complex role of the tachykinin system in various disease states. Tachykinins are implicated in conditions such as inflammation, pain transmission, and the regulation of smooth muscle contractility. mdpi.comresearchgate.net The development of SP antagonists has provided a framework to explore the functional significance of SP in numerous disease models, ranging from inflammatory bowel disease and migraine to depression and emesis. researchgate.net

A critical area of investigation has been the involvement of the Substance P/NK-1R signaling axis in cancer. mdpi.comresearchgate.net Research has shown that many human tumor cells overexpress NK-1R, and its activation by SP can promote tumor cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis. mdpi.commdpi.com By using peptide antagonists, researchers have been able to block these effects, thereby inhibiting cancer progression. For instance, analogues such as [D-Arg1, D-Trp5,7,9, Leu11] SP have demonstrated antiproliferative effects on lung and pancreatic cancer cells. wjgnet.comresearchgate.netresearchgate.net These findings underscore the SP/NK-1R system as a key player in carcinogenesis and a viable target for anticancer therapies.

Furthermore, some SP analogues exhibit tissue-dependent dual agonist/antagonist properties. For example, [D-Trp7,9]-Substance P acts as a partial agonist in rat colon preparations, producing a contractile response that is about 30% of the maximum response to native Substance P. vulcanchem.com This partial agonism helps in understanding the nuanced interactions between ligands and receptors and the specific structural requirements for receptor activation versus blockade. The use of such compounds has contributed significantly to the knowledge of tissue-specific effects of tachykinin analogues and the complex nature of peptide-receptor interactions. vulcanchem.com

Development of Novel Receptor Modulators and Antagonists

The insights gained from early SP analogues, including those with D-Trp substitutions, have spurred the development of more potent and selective tachykinin receptor modulators. The initial peptide-based antagonists, while useful, often suffered from drawbacks like low potency, lack of receptor selectivity, residual agonist activity, and undesirable side effects such as histamine (B1213489) release or neurotoxicity. wjgnet.com

This led to a concerted effort to synthesize new generations of antagonists with improved pharmacological profiles. Structure-activity relationship studies, facilitated by analogues like this compound, were crucial in identifying the key amino acid residues for receptor binding and activation. researchgate.net This research paved the way for compounds such as Spantide I and Spantide II, which offered different properties regarding neurotoxicity. wjgnet.com

A significant breakthrough was the development of non-peptide NK-1R antagonists. wjgnet.com These smaller molecules, such as Aprepitant, can often be administered orally and can cross the blood-brain barrier, expanding their therapeutic potential to central nervous system disorders. mdpi.commdpi.com The development of both peptide and non-peptide antagonists has provided a diverse toolkit for researchers to probe the function of the tachykinin system and to validate the NK-1R as a therapeutic target for various diseases. mdpi.comwjgnet.comresearchgate.net

CompoundKey Characteristic/FindingPrimary Receptor TargetReference
[D-Pro4, D-Trp7,9,10]-SP(4-11)Tachykinin antagonist; inhibits tachykinin- and histamine-induced inositol (B14025) phosphate (B84403) generation.Tachykinin Receptors nih.gov
[D-Arg1, D-Trp7,9, Leu11] SP (Spantide I)Peptide NK-1 antagonist; noted to be neurotoxic and a potent histamine releaser.NK-1R wjgnet.com
[D-Arg1, D-Trp5,7,9, Leu11] SPPeptide antagonist with anticancer effects demonstrated in vitro and in vivo.NK-1R wjgnet.comresearchgate.net
AprepitantNon-peptide NK-1R antagonist; used as an antiemetic and investigated for broad-spectrum anticancer activity.NK-1R mdpi.commdpi.com

Applications in Investigating Neuropeptide Receptor Diversity and Function

This compound has proven to be a highly specific tool for dissecting the diversity and function of neuropeptide receptors and their signaling pathways. A key finding is its ability to act as a selective inhibitor of G protein activation. Research has shown that this compound inhibits the activation of Gq/11 proteins by M1 muscarinic acetylcholine (B1216132) (ACh) receptors, but it does not affect the activation of Gi/o proteins by M2 ACh receptors. tocris.com This selectivity allows researchers to isolate and study specific signal transduction cascades, contributing to a more precise understanding of how different receptors achieve their physiological effects.

The use of various SP analogues has been fundamental in confirming the existence of multiple tachykinin receptor subtypes (NK-1R, NK-2R, and NK-3R), each with a distinct pharmacological profile and ligand preference. mdpi.comvulcanchem.com For instance, studies in the guinea pig ileum used selective agonists and antagonists to demonstrate that the neuronal tachykinin receptor is distinct from the muscular receptor, with Neurokinin B being a preferred agonist for the neuronal type. nih.gov

Moreover, antagonists like [D-Pro4, D-Trp7,9,10] substance P-(4-11) have been employed to investigate second messenger systems. In intestinal smooth muscle, this antagonist was found to block the accumulation of inositol phosphates induced by tachykinins, confirming that this pathway is a downstream effect of tachykinin receptor activation. nih.gov However, the study also noted that the antagonist could affect histamine-induced responses, suggesting that some of these compounds may have actions beyond tachykinin receptors, a critical consideration for interpreting experimental results. nih.gov

Research ApplicationCompound UsedKey FindingReference
Dissecting G protein signalingThis compoundSelectively inhibits Gq/11 activation by M1 receptors without affecting Gi/o activation by M2 receptors. tocris.com
Characterizing receptor subtypesVarious SP analogues and antagonistsDemonstrated distinct pharmacological profiles for neuronal vs. muscular tachykinin receptors. nih.gov
Investigating second messenger pathways[D-Pro4, D-Trp7,9,10] substance P-(4-11)Inhibited tachykinin-induced inositol phosphate accumulation in intestinal smooth muscle. nih.gov
Studying receptor pharmacology[D-Trp7,9]-Substance PExhibited partial agonist properties, helping to differentiate receptor-mediated responses. vulcanchem.com

Future Avenues for Pharmacological Research

The foundation of knowledge built through research with this compound and other analogues continues to guide future pharmacological exploration. A major ongoing effort is the repurposing of approved NK-1R antagonists, like the antiemetic drug Aprepitant, for new indications, most notably as a broad-spectrum anticancer agent. mdpi.com Future clinical trials may explore the efficacy of these antagonists as monotherapies or in combination with existing chemotherapy or radiotherapy regimens to improve patient outcomes and quality of life. mdpi.com

The role of the tachykinin system in neuroinflammation presents another promising therapeutic frontier. mdpi.com Given that NK-1R antagonists can cross the blood-brain barrier, they are being investigated as potential treatments for neurodegenerative diseases and traumatic brain injury, where neurogenic inflammation contributes significantly to secondary damage. mdpi.comresearchgate.net

Future research will also likely focus on the development of antagonists with even greater selectivity for the different neurokinin receptor subtypes (NK-1, NK-2, and NK-3). Such agents would allow for more targeted therapeutic interventions with potentially fewer side effects. The exploration of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is another exciting avenue. researchgate.net Designing biased modulators of the NK-1R could lead to novel therapeutics that fine-tune cellular responses, maximizing therapeutic benefit while minimizing adverse effects. The potential to treat metastatic disease with NK-1R and NK-2R antagonists is another area that warrants further investigation. mdpi.com

Q & A

Q. What experimental approaches are recommended to validate the receptor specificity of [D-Trp7,9,10]-Substance P in tachykinin signaling studies?

Methodological Answer:

  • Use competitive binding assays with radiolabeled Substance P (e.g., ³H-Substance P) to compare affinity profiles of this compound against native Substance P and other tachykinin receptors (NK1, NK2, NK3).
  • Pair with functional assays (e.g., calcium flux in HEK293 cells expressing NK1 receptors) to confirm antagonist activity. Include positive controls like [D-Pro4,D-Trp7,9,10]-Substance P(4-11), a known tachykinin antagonist .
  • Validate specificity using receptor knockout models or selective antagonists (e.g., aprepitant for NK1).

Q. How should researchers design dose-response experiments to assess the inhibitory effects of this compound on nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

  • Use patch-clamp electrophysiology in Xenopus oocytes or neuroblastoma cell lines expressing α7 or α4β2 nAChR subtypes.
  • Apply this compound at incremental concentrations (e.g., 1 nM–10 µM) and measure ion conductance inhibition.
  • Compare results to native Substance P, which exhibits dual receptor activation (substance P receptors) and nAChR inhibition .
  • Include negative controls (e.g., scrambled peptide analogs) to rule out nonspecific effects.

Q. What quality control protocols are essential for ensuring peptide stability in in vitro studies?

Methodological Answer:

  • Verify purity (>90%) via reverse-phase HPLC, as specified in product documentation .
  • Store lyophilized peptide at -20°C in desiccated conditions to prevent hydrolysis.
  • For reconstitution, use sterile, degassed solvents (e.g., 0.1% acetic acid in water) and confirm bioactivity via pilot assays (e.g., ileum contraction inhibition in guinea pig models) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the agonist/antagonist duality of this compound across different tissue models?

Methodological Answer:

  • Conduct comparative studies using standardized tissue preparations (e.g., guinea pig ileum vs. rat colon) to assess tissue-specific receptor isoforms or coupling mechanisms .
  • Perform Schild regression analysis to determine if antagonism is competitive or non-competitive.
  • Use molecular dynamics simulations to model peptide-receptor interactions, focusing on D-Trp substitutions at positions 7,9,10 and their steric effects on receptor binding pockets .

Q. What strategies optimize the use of this compound in in vivo neuroinflammatory models?

Methodological Answer:

  • Administer via intrathecal or intracerebroventricular routes to bypass blood-brain barrier limitations.
  • Pair with fluorescent or biotinylated analogs for spatial tracking in CNS tissues.
  • Monitor pharmacokinetics using LC-MS/MS to assess degradation rates and metabolite formation .
  • Validate efficacy via cytokine profiling (e.g., IL-1β, TNF-α reduction) in microglial activation models .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in cancer studies?

Methodological Answer:

  • Evaluate tumor microenvironment factors (e.g., protease activity, pH) that may degrade the peptide.
  • Use nanoparticle encapsulation or PEGylation to enhance stability and bioavailability.
  • Compare results across cancer subtypes (e.g., small cell lung cancer vs. glioblastoma) to identify context-dependent mechanisms .

Data Interpretation & Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-dependent inhibition of nAChRs by this compound?

Methodological Answer:

  • Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.
  • Report Hill slopes to assess cooperativity; slopes >1 suggest positive allosteric modulation.
  • Include confidence intervals and power analysis (α=0.05, β=0.2) to ensure robustness .

Q. How can researchers ensure replication of findings across laboratories?

Methodological Answer:

  • Publish detailed protocols in supplementary materials, including peptide storage conditions, assay buffers, and equipment settings.
  • Use standardized reference compounds (e.g., [D-Pro4,D-Trp7,9,10]-Substance P(4-11)) for cross-lab calibration .
  • Share raw datasets via repositories like Figshare or Zenodo to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.